molecular formula C8H7N3O2 B1417695 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1260178-71-9

8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B1417695
CAS No.: 1260178-71-9
M. Wt: 177.16 g/mol
InChI Key: UAVYDZAGFTYRPF-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrido[3,4-d]Pyrimidines

The pyrido[3,4-d]pyrimidine scaffold emerged as a chemically versatile heterocyclic system in the mid-20th century, with early synthetic methods focusing on cyclocondensation reactions between pyridine and pyrimidine precursors. The first reported synthesis of pyrido[3,4-d]pyrimidines dates to the 1950s, where thermal cyclization of 3-aminopyridine-4-carboxylic acid derivatives yielded the bicyclic core. By the 1980s, advances in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig methodologies, enabled efficient functionalization at the C2, C4, and C8 positions.

A pivotal development occurred in 2012, when researchers demonstrated the utility of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine as a versatile intermediate for generating diverse analogs through nucleophilic substitution and metal-catalyzed couplings. This breakthrough facilitated systematic structure-activity relationship (SAR) studies, particularly in kinase inhibitor research. The scaffold gained prominence in drug discovery following the 2015 disclosure of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors with sub-nanomolar biochemical potency.

Significance of 8-Methoxy Substitution in Heterocyclic Chemistry

The introduction of a methoxy group at the C8 position of pyrido[3,4-d]pyrimidin-4(3H)-one induces distinct electronic and steric effects that modulate both synthetic accessibility and biological activity. Key impacts include:

  • Electronic Modulation : The electron-donating methoxy group increases electron density at N7, enhancing hydrogen-bonding potential with biological targets.
  • Solubility Enhancement : Compared to halogenated analogs, the 8-methoxy derivative exhibits improved aqueous solubility (logP = 1.2 vs. 2.1 for 8-chloro analog).
  • Metabolic Stability : The methoxy group reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, as demonstrated in comparative microsomal stability assays.

A 2016 structure-activity relationship study revealed that 8-methoxy substitution in pyrido[3,4-d]pyrimidines improved kinase inhibitor selectivity by 3- to 5-fold compared to 8-H analogs, likely due to optimized hydrophobic interactions in ATP-binding pockets.

Chemical Classification and Nomenclature

8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1260178-71-9) belongs to the azanaphthalene class of bicyclic heterocycles. Its systematic IUPAC name is 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one , derived via Hantzsch-Widman nomenclature rules:

Component Description
Parent Heterocycle Pyrido[3,4-d]pyrimidine (fusion of pyridine at 3,4-positions to pyrimidine)
Substituents Methoxy (-OCH₃) at position 8, ketone (=O) at position 4
Tautomeric Form 3H-enol tautomer predominates in solution

The scaffold’s numbering follows IUPAC guidelines for fused pyridopyrimidines:

1  
 \  
  N==C(8-OCH₃)  
  ||  
  C==N  
 /  
2  

Overview of Pyrido[3,4-d]Pyrimidine Applications in Research

Pyrido[3,4-d]pyrimidines serve as privileged scaffolds in medicinal chemistry and materials science:

Application Area Key Findings References
Kinase Inhibition 8-Substituted derivatives show IC₅₀ <10 nM against EGFR, MPS1, RIPK3
Anticancer Agents GI₅₀ values of 65-250 nM in SW620 colon cancer cell lines
Epigenetic Modulation KDM4/5 histone demethylase inhibition with IC₅₀ = 0.2-1.8 μM
Synthetic Methodology Serves as intermediate for Suzuki couplings and SNAr reactions

Recent advances include the 2023 development of 8-methoxy-pyrido[3,4-d]pyrimidines as necroptosis inhibitors with 20-fold selectivity over RIPK1. The scaffold’s planar geometry and hydrogen-bonding capacity make it particularly suited for targeting protein-protein interaction interfaces in oncology targets.

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Properties

IUPAC Name

8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8-6-5(2-3-9-8)7(12)11-4-10-6/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVYDZAGFTYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol has been reported . Industrial production methods may involve multi-step synthesis starting from readily available starting materials, followed by purification and characterization of the final product.

Chemical Reactions Analysis

8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group at the 8th position can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

    Derivatization: The compound can be derivatized to form various analogs with potential biological activities.

Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds derived from the pyrido[3,4-d]pyrimidine scaffold. A study synthesized various derivatives, including 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one, and evaluated their cytotoxicity against cancer cell lines.

  • Key Findings :
    • Compounds were tested against the NCI 60 human cancer cell line panel.
    • Notable selective activity was observed against breast cancer (MCF-7 and MDA-MB-468) and renal cancer (UO-31) cell lines.

Table 1: Cytotoxic Activity of Pyrido[3,4-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Selectivity Index
Compound 13MCF-75.2High
Compound 21UO-313.9High
ControlNon-cancerous>50N/A

These results indicate that derivatives of this compound could serve as promising candidates for further development as targeted anticancer agents .

Enzyme Inhibition

Another area of application for this compound is its role as an inhibitor of specific enzymes involved in cancer progression.

  • Mechanism :
    • The compound acts as a selective inhibitor for cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in regulating the cell cycle.

Table 2: Inhibition Potency of Pyrido[3,4-d]pyrimidine Derivatives on CDKs

Compound IDTarget EnzymeIC50 (µM)
Compound ACDK20.5
Compound BCDK1>10

The selectivity for CDK2 over CDK1 suggests that these compounds could minimize side effects associated with broader kinase inhibition .

Case Study 1: Development of Anticancer Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrido[3,4-d]pyrimidine derivatives and investigated their anticancer potential. The study highlighted the synthesis pathways leading to the formation of these compounds and their subsequent evaluation against various cancer cell lines.

  • Outcome : The study concluded that certain derivatives exhibited significant cytotoxicity with IC50 values in low micromolar ranges, indicating their potential as effective anticancer agents .

Case Study 2: CDK Inhibition and Cancer Therapy

A recent investigation explored the design and synthesis of new inhibitors based on the pyrido[3,4-d]pyrimidine scaffold targeting CDK2. The research demonstrated that these inhibitors effectively disrupted cell cycle progression in cancer cells.

  • Outcome : The findings suggested that these compounds could be developed into therapeutic agents for cancers characterized by dysregulated CDK activity .

Mechanism of Action

The mechanism of action of 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Metabolic Stability

  • Aldehyde Oxidase (AO) Metabolism: The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is susceptible to AO-mediated oxidation, particularly at C2 and C8 positions. C2-Methyl Substitution: Reduces AO metabolism by sterically hindering the oxidation site, as seen in 2-methyl-8-chloro derivatives .

Physicochemical Properties

Property 8-Methoxy 8-Methyl 8-Chloro 8-(Thiazol-4-yl)
LogP (Predicted) 1.2 1.8 1.5 2.4
Solubility (µg/mL) 35 20 15 <10
Metabolic Stability (t₁/₂) 1.5 h 2.0 h 0.8 h 3.0 h

The methoxy group balances lipophilicity and solubility, making it favorable for oral bioavailability compared to more hydrophobic substituents (e.g., thiazole).

Key Research Findings

Synthetic Challenges : Methoxy substitution at C8 requires careful control of reaction conditions to avoid demethylation or oxidation, as seen in low-yield formyl derivatives .

Enzyme Inhibition: 8-Methoxy derivatives exhibit IC₅₀ values in the nanomolar range for KDM4A, comparable to 8-(4-methylpiperazinyl) analogues but with reduced off-target effects .

Biological Activity

8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by various studies that highlight its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Structure-Activity Relationship

The biological activity of this compound can be attributed to its unique structural features. The pyrido-pyrimidine scaffold is known for its versatility in drug development, exhibiting a range of biological effects including anticancer and antimicrobial activities. Research indicates that modifications to the pyrimidine ring can significantly influence the compound's potency against various biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrido[3,4-d]pyrimidines, including this compound. A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those of standard chemotherapeutics like etoposide, indicating enhanced efficacy.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
A1A5490.45EGFR inhibition
A2MCF-70.32Apoptosis induction
B1NCI-H19750.13Tyrosine kinase inhibition
B2HCT1160.29Cell cycle arrest

The mechanism by which this compound exerts its biological effects primarily involves inhibition of key signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is critical in many cancers. The compound's ability to selectively target mutant forms of EGFR further enhances its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, research has indicated that this compound also possesses antimicrobial activity. Studies have reported significant inhibition of bacterial growth against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The antimicrobial efficacy was evaluated using standard broth dilution methods, demonstrating that the compound could effectively disrupt bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus200
Escherichia coli150

Case Studies

Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a preclinical study involving lung cancer models, treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes.

Case Study 2: Synergistic Effects with Standard Antibiotics
A combination study revealed that when used alongside standard antibiotics like ampicillin, the antimicrobial activity of this compound was enhanced, suggesting potential for use in combination therapies against resistant bacterial strains.

Q & A

Q. What are the optimized synthetic routes for 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one?

The synthesis typically involves functionalization at the 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one core. A common strategy is microwave-assisted cross-coupling using 8-chloro derivatives as intermediates. For example, 8-methyl analogs are synthesized via Pd-catalyzed coupling of 8-chloro precursors with trimethylboroxine under microwave heating (90°C, 6 hours), yielding ~59% product after purification . For methoxy substitution, nucleophilic displacement of the 8-chloro group with methoxide or reductive amination of aldehyde intermediates (e.g., 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde) may be employed .

Q. What analytical techniques are critical for characterizing 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

Key methods include:

  • 1H NMR spectroscopy : To confirm substitution patterns and regiochemistry. For example, aromatic protons in 8-substituted derivatives show distinct shifts (e.g., δ 8.5–9.0 ppm for pyrimidinone protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C22H22N7O for a methyl-substituted derivative) .
  • LC-MS : Monitors reaction progress and purity (e.g., tR = 0.64 min for a cyano-substituted analog) .

Q. How can solubility challenges be addressed during in vitro assays?

Derivatization with polar groups (e.g., amino, hydroxyl) or use of prodrug strategies (e.g., SEM [2-(trimethylsilyl)ethoxymethyl] protection) improves aqueous solubility. For example, SEM-protected intermediates are synthesized in anhydrous acetonitrile and later deprotected under acidic conditions . Co-solvents like DMSO (≤1% v/v) are also used in biological assays to maintain compound stability .

Advanced Research Questions

Q. How do structural modifications at the 8-position influence kinase inhibitory activity?

The 8-position is critical for target engagement. Hydrophobic substituents (e.g., benzyl, aryl) enhance binding to ATP pockets in kinases, while polar groups (e.g., dimethylamino, piperazinyl) improve solubility and selectivity. For instance:

  • 8-((Dimethylamino)methyl) derivatives exhibit potent inhibition (IC50 < 100 nM) due to enhanced hydrogen bonding .
  • 8-(4-Pyrazolyl) analogs show reduced off-target effects compared to bulkier substituents, as demonstrated in selectivity profiling against >50 kinases .

Q. What experimental strategies resolve contradictions in SAR (Structure-Activity Relationship) data?

  • Free-Wilson analysis : Quantifies contributions of substituents to activity. For example, methoxy groups at C8 may reduce potency in certain kinase assays but improve metabolic stability .
  • Molecular Dynamics Simulations : Predicts conformational changes in target proteins upon binding. Contradictions in IC50 values (e.g., higher potency in cell-free vs. cell-based assays) may arise from differences in membrane permeability, which can be addressed with logP optimization .

Q. How can metabolic instability of 8-methoxy derivatives be mitigated?

  • Isotopic labeling (e.g., deuterium at metabolically labile positions) slows oxidative degradation.
  • Heterocycle replacement : Replacing the pyrimidinone oxygen with sulfur (to form thione analogs) reduces CYP450-mediated metabolism, as shown in microsomal stability assays .

Methodological Considerations

Q. What purification techniques are optimal for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

  • Flash chromatography : Use gradients of 5–10% MeOH in CH2Cl2 for polar intermediates .
  • SCX (Strong Cation Exchange) chromatography : Effective for amine-containing derivatives, eluting with 7N NH3/MeOH .
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystalline products .

Q. How should researchers handle discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution. For example, 8-methoxy derivatives with high logP (>3) may show poor bioavailability, necessitating formulation with lipid-based carriers .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxides) that may contribute to off-target effects .

Data Interpretation and Validation

Q. What statistical methods are recommended for dose-response studies?

  • Four-parameter logistic regression : Fits dose-response curves (e.g., IC50, Hill slope) for kinase assays.
  • Grubbs’ test : Identifies outliers in replicate measurements (e.g., anomalous IC50 values due to compound precipitation) .

Q. How can off-target effects of 8-substituted derivatives be systematically evaluated?

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across >400 kinases.
  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by monitoring thermal stabilization of the kinase upon compound binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

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